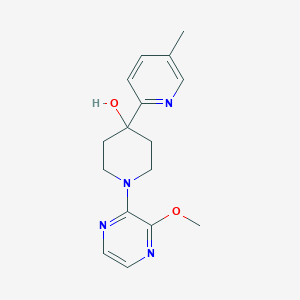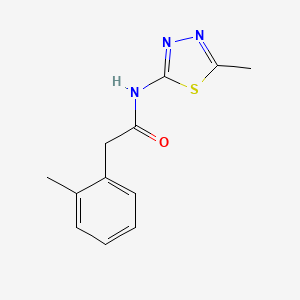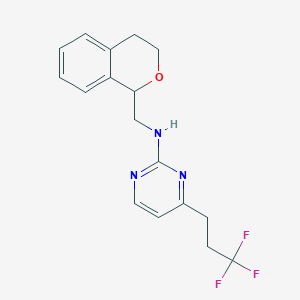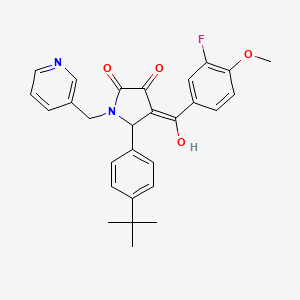
N-(2-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide, also known as FMPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用机制
N-(2-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide exerts its effects through various mechanisms, including inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory pathways. In cancer cells, N-(2-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide inhibits the activity of cyclin-dependent kinases, leading to cell cycle arrest and apoptosis. In neurons, N-(2-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide reduces oxidative stress and inflammation by inhibiting the expression of pro-inflammatory cytokines and increasing the expression of antioxidant enzymes.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to have various biochemical and physiological effects, including modulation of gene expression, inhibition of protein synthesis, and alteration of cellular signaling pathways. In cancer cells, N-(2-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide induces the expression of genes involved in apoptosis and cell cycle arrest, leading to the inhibition of cell proliferation. In neurons, N-(2-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide increases the expression of genes involved in antioxidant defense and reduces the expression of genes involved in inflammation.
实验室实验的优点和局限性
N-(2-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide has several advantages for lab experiments, including its high potency and specificity, low toxicity, and ease of synthesis. However, N-(2-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide also has limitations, including its poor solubility in water and limited stability in biological fluids.
未来方向
There are several future directions for N-(2-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide research, including the development of N-(2-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide-based anticancer drugs, the investigation of N-(2-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide's potential use in treating neurodegenerative diseases, and the exploration of N-(2-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide's role in modulating immune responses. Additionally, further studies are needed to optimize the synthesis method of N-(2-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide and to improve its bioavailability and pharmacokinetic properties.
Conclusion:
In conclusion, N-(2-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a promising chemical compound that has potential applications in various fields, including cancer research, neuroprotection, and anti-inflammatory therapy. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied, providing a foundation for future research. Further studies are needed to fully explore the potential of N-(2-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide and to optimize its use in various applications.
合成方法
N-(2-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide can be synthesized using a multistep process that involves the reaction of 2-fluorophenylhydrazine with methyl isobutyrylacetate to form 2-fluorophenyl-1-methyl-1H-pyrazole-5-carboxylic acid. This compound is then converted to N-(2-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide through the reaction with thionyl chloride and then with ammonia.
科学研究应用
N-(2-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential applications in various fields, including cancer research, neuroprotection, and anti-inflammatory therapy. In cancer research, N-(2-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for developing anticancer drugs. In neuroprotection, N-(2-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide has been found to protect neurons against oxidative stress and inflammation, suggesting its potential use in treating neurodegenerative diseases. In anti-inflammatory therapy, N-(2-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to reduce inflammation in animal models, indicating its potential use in treating inflammatory diseases.
属性
IUPAC Name |
N-(2-fluorophenyl)-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O/c1-15-10(6-7-13-15)11(16)14-9-5-3-2-4-8(9)12/h2-7H,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTBUVGPVMPQJPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,4'-(4,4'-dioxo-2,2'-dithioxo-5,5'-bi-1,3-thiazolidine-3,3'-diyl)bis[N-(2-bromophenyl)butanamide]](/img/structure/B5298160.png)


![methyl 2-methyl-6-oxo-7-[3-(trifluoromethoxy)phenyl]-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate](/img/structure/B5298175.png)

![4-ethyl-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide](/img/structure/B5298195.png)
![5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(1,1-dioxidotetrahydro-3-thienyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5298208.png)
![N'-[(2-phenylacetyl)oxy]-1,2,4-oxadiazole-3-carboximidamide](/img/structure/B5298219.png)
![2-[5-[3-(1H-pyrazol-1-yl)benzoyl]-5,6-dihydropyrrolo[3,4-c]pyrazol-1(4H)-yl]ethanol](/img/structure/B5298223.png)
![2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]-N-cyclopentylacetamide](/img/structure/B5298228.png)


![5-{[2-(4-methoxyphenyl)-4-phenyl-4H-chromen-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5298252.png)
![1-{2-[2-(4-tert-butyl-2-methylphenoxy)ethoxy]ethyl}-1H-imidazole oxalate](/img/structure/B5298260.png)